molecular formula C25H33NO B1502059 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol CAS No. 3977-79-5

1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol

Cat. No. B1502059
CAS RN: 3977-79-5
M. Wt: 363.5 g/mol
InChI Key: HAWOUMPDLOJSBV-UHFFFAOYSA-N
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Description

1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol, also known as BU10119, is a synthetic compound that belongs to the class of opioids. It is a highly potent and selective agonist for the delta opioid receptor (DOR), which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. BU10119 has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol exerts its pharmacological effects by binding to and activating the delta opioid receptor. This receptor is primarily found in the peripheral nervous system and is involved in the regulation of pain, mood, and stress. Activation of the DOR by 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol results in the inhibition of pain signaling pathways, the modulation of neurotransmitter release, and the regulation of immune system function.
Biochemical and Physiological Effects:
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has been shown to have a number of biochemical and physiological effects. It has been found to be highly selective for the delta opioid receptor and has low affinity for other opioid receptors. 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has been shown to be highly potent and has a long duration of action. It has also been found to be well-tolerated and has a low incidence of side effects.

Advantages and Limitations for Lab Experiments

1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has several advantages for laboratory experiments. It is highly potent and selective for the delta opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol is also well-tolerated and has a low incidence of side effects, which makes it a safe compound to use in laboratory experiments.
One limitation of 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol is that it is a synthetic compound that may not accurately reflect the effects of endogenous opioids in the body. Additionally, the long duration of action of 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol may make it difficult to study the acute effects of delta opioid receptor activation.

Future Directions

There are several future directions for research on 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of novel compounds that are based on the structure of 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol and have improved pharmacological properties.
Conclusion:
In conclusion, 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol, or 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol, is a synthetic compound that is highly potent and selective for the delta opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, anxiety, and addiction. 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. While there are limitations to the use of 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol in laboratory experiments, it remains a useful tool for studying the role of the delta opioid receptor in various physiological processes.

Scientific Research Applications

1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been found to be effective in the management of pain, depression, anxiety, and addiction. 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(1-butylpiperidin-4-yl)-2-methyl-2-phenyl-3H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO/c1-3-4-16-26-17-14-22(15-18-26)25(27)23-13-9-8-10-20(23)19-24(25,2)21-11-6-5-7-12-21/h5-13,22,27H,3-4,14-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWOUMPDLOJSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)C2(C3=CC=CC=C3CC2(C)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694718
Record name 1-(1-Butylpiperidin-4-yl)-2-methyl-2-phenyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol

CAS RN

3977-79-5
Record name 1-(1-Butylpiperidin-4-yl)-2-methyl-2-phenyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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